molecular formula C6H14ClN B013985 (2R,5R)-2,5-dimethylpyrrolidine hydrochloride CAS No. 70144-18-2

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride

Cat. No.: B013985
CAS No.: 70144-18-2
M. Wt: 135.63 g/mol
InChI Key: AFHNFHHYTYQLIO-KGZKBUQUSA-N
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Description

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its enantioselective properties, making it valuable in asymmetric synthesis and catalysis.

Scientific Research Applications

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

“(2R,5R)-2,5-dimethylpyrrolidine hydrochloride” is classified as Acute Tox. 4 Oral - Flam. Liq. 2 - Skin Corr. 1B . It has a flash point of 44.6 °F - closed cup . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-dimethylpyrrolidine hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a 2,5-dimethylpyrrolidine derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent racemization and ensure high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize chiral catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors allows for better control over reaction parameters and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the integrity of the chiral center .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and amine derivatives, which can be further utilized in different chemical syntheses and applications .

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantioselective products by stabilizing transition states and intermediates. The molecular pathways involved often include coordination with metal centers in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5R)-2,5-dimethylpyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of two methyl groups on the pyrrolidine ring, which influence its reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand and its applications in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

(2R,5R)-2,5-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHNFHHYTYQLIO-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483245
Record name (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70144-18-2
Record name (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride
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(2R,5R)-2,5-dimethylpyrrolidine hydrochloride
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(2R,5R)-2,5-dimethylpyrrolidine hydrochloride
Reactant of Route 4
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride
Reactant of Route 5
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Reactant of Route 6
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride

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